2-Amino-5-chlorobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIFMGITZFDQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378770 | |
| Record name | 2-Amino-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20028-53-9 | |
| Record name | 2-Amino-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Amino 5 Chlorobenzaldehyde
Catalytic Reduction Approaches
Catalytic reduction stands out as a primary and highly efficient method for synthesizing 2-Amino-5-chlorobenzaldehyde. This approach is favored for its selectivity and effectiveness in converting a nitro-substituted precursor into the desired amino compound.
Hydrogenation of 5-Chloro-2-nitrobenzaldehyde
The most direct and widely employed catalytic reduction strategy for producing this compound is the hydrogenation of 5-Chloro-2-nitrobenzaldehyde. This process involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) while preserving the aldehyde (-CHO) and chloro (-Cl) functionalities of the molecule.
The success of the hydrogenation of 5-Chloro-2-nitrobenzaldehyde hinges on the selection and optimization of the catalytic system. Palladium on carbon (Pd/C) is the most common and effective catalyst for this transformation. commonorganicchemistry.com Other catalysts, such as sulfided platinum, have also been utilized. google.com
Optimization of the Pd/C catalyst involves several factors. The palladium loading on the carbon support is typically low, in the range of 0.01–0.1 wt%. The support itself, often porous activated carbon, provides a high surface area for the reaction to occur. The size of the palladium particles, noted to be around 20 nm, also plays a role in catalytic activity. For certain substrates, Raney nickel can be an alternative to Pd/C, particularly when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com The development of highly dispersed catalysts on supports like zirconium/zeolite hybrids has also shown high activity and selectivity in the hydrogenation of substituted nitroaromatics. nih.gov
| Catalyst | Typical Substrates | Key Characteristics & Notes | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Aromatic and aliphatic nitro compounds | Most common method; high activity and selectivity. Can sometimes catalyze dehalogenation. Reusable. | commonorganicchemistry.comorganic-chemistry.org |
| Sulfided Platinum | 5-Chloro-2-nitrobenzaldehyde | Used with hydrogen for the specific conversion to this compound. | google.com |
| Raney Nickel | Nitro groups | Often used to avoid dehalogenation of aromatic chlorides, bromides, and iodides. | commonorganicchemistry.com |
| Iron (Fe) / Acid | Aromatic nitro groups | Mild conditions, often using metals like Fe, Sn, or Zn with HCl. Good for preserving other functional groups. | masterorganicchemistry.com |
The yield and purity of this compound are significantly influenced by key reaction parameters, including the choice of solvent, operating temperature, and hydrogen pressure. rsc.orgscialert.net
Solvent: Ethanol (B145695), particularly at a concentration of 95% (v/v), is a commonly used solvent for this reaction. The polarity of the solvent can affect the reaction, with polar protic solvents potentially facilitating the hydrogenation of carbonyl groups, which highlights the need for careful selection to ensure selectivity for the nitro group. scielo.br
Temperature: The reaction is typically conducted at elevated temperatures, generally between 90–120°C. Temperature control is crucial; excessively high temperatures can lead to side reactions and impurity formation, while lower temperatures may result in slow reaction rates. nih.gov
Pressure: Hydrogen pressure is another critical parameter, usually maintained in the range of 0.2–0.5 MPa. The pressure must be sufficient to ensure an adequate supply of hydrogen for the reduction but controlled to prevent over-reduction or other undesirable side reactions. nih.gov
Optimized conditions can lead to a crude yield of over 95%. Subsequent purification steps, such as decolorization with activated carbon and recrystallization from 85% ethanol, can achieve a final purity of 98.5%.
| Parameter | Typical Range/Value | Effect on Yield and Purity | Reference |
|---|---|---|---|
| Solvent | Ethanol (95% v/v) | Provides a suitable medium for reactants and catalyst. Solvent choice is critical for selectivity. | |
| Temperature | 90–120°C | Affects reaction rate. Needs to be optimized to maximize conversion while minimizing side reactions and impurity formation. | |
| Pressure (H₂) | 0.2–0.5 MPa | Ensures sufficient hydrogen availability for reduction. Higher pressure can increase reaction rate but may affect selectivity. | |
| Yield (Crude) | >95% | Achievable under optimized conditions before purification. | |
| Purity (Final) | 98.5% | Obtained after purification steps like decolorization and recrystallization. |
The catalytic reduction of a nitro group to an amine is a multi-step process that occurs on the surface of the catalyst. The generally accepted mechanism, based on the Haber model, involves the sequential reduction of the nitro group. unimi.it
The process begins with the adsorption of the 5-Chloro-2-nitrobenzaldehyde molecule onto the catalyst surface, with the nitro group preferentially interacting with the active metal sites. rsc.orgrsc.org Hydrogen molecules are also adsorbed and dissociated into reactive hydrogen atoms on the catalyst surface. masterorganicchemistry.com The reduction then proceeds through a "direct route" via nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates, which are subsequently reduced to the final amino group (-NH₂). unimi.it An alternative "condensation route" involves the reaction of the nitroso intermediate with the hydroxylamine intermediate to form an azoxy species, which is then further reduced to the amine. unimi.it For catalysts like Pd/C, the direct hydrogenation route is often considered predominant, without significant accumulation of the hydroxylamine intermediate. rsc.org
The application of ultrasound has been shown to significantly enhance the efficiency of the hydrogenation reaction. This technique, known as sonocatalysis, improves reaction kinetics through several mechanisms. The high-energy acoustic cavitation generated by ultrasound creates transient "hot spots" with extremely high local temperatures and pressures. d-nb.info
This energy input can accelerate the reaction and has several beneficial effects:
Enhanced Mass Transfer: Ultrasonic oscillations improve the diffusion of hydrogen gas and the substrate to the catalyst surface.
Catalyst Surface Activation: It can disrupt the passivation of the catalyst surface, keeping it clean and active.
Reduced Reaction Time: By increasing the reaction rate, ultrasound can shorten the required reaction time significantly. For the reduction of 5-Chloro-2-nitrobenzaldehyde, applying 100W of power at 40 Hz has been reported to reduce the reaction time to 2-3 hours. Studies on other nitroarenes have also demonstrated that ultrasound assistance can lead to higher yields in shorter timeframes. mdpi.comresearchgate.nettandfonline.com
The catalytic hydrogenation of 5-Chloro-2-nitrobenzaldehyde is a method well-suited for industrial-scale production. Its advantages in a commercial context include high selectivity and high yields, which minimize waste and the need for extensive purification.
A key factor for industrial application is the reusability of the catalyst. Pd/C catalysts can be recovered after the reaction, typically by filtration, and reused multiple times, which significantly lowers production costs. organic-chemistry.org
For large-scale manufacturing, transitioning from batch processing to continuous flow systems can offer further improvements in efficiency and safety. Continuous flow reactors can provide better control over reaction parameters, enhance heat and mass transfer, and lead to higher yields and reduced waste generation compared to traditional batch methods. The inherent safety of using smaller reaction volumes at any given time and the potential for automation make continuous flow hydrogenation an attractive option for the industrial synthesis of this compound.
Role of Ultrasonic Assistance in Enhancing Reaction Efficiency
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (EAS) is a foundational class of reactions in organic chemistry used to attach substituents to aromatic rings. In the context of synthesizing this compound, this strategy leverages the directing effects of the functional groups already present on the benzene (B151609) ring to introduce a chlorine atom at the desired position. libretexts.org The primary approach within this category is the directed chlorination of 2-aminobenzaldehyde (B1207257).
The direct chlorination of 2-aminobenzaldehyde offers a concise route to the target molecule. The success of this method hinges on controlling the regioselectivity of the reaction. The amino (-NH₂) group is a powerful activating group and an ortho-, para-director, while the aldehyde (-CHO) group is a deactivating meta-director. This electronic influence means that incoming electrophiles, such as a chloronium ion, are preferentially directed to the position para to the amino group, which is the C-5 position of the benzaldehyde (B42025) ring.
A common and effective method for the chlorination of 2-aminobenzaldehyde involves the use of a hypochlorite (B82951) reagent. Specifically, sodium hypochlorite (NaClO), often in the presence of an acid like glacial acetic acid, serves as the chlorinating agent. google.com Hypochlorous acid (HOCl), generated in situ from the reaction between the hypochlorite and the acid, acts as the electrophile that attacks the electron-rich aromatic ring. mdpi.com This reaction is typically performed in a biphasic solvent system, such as dichloromethane (B109758) and water, to facilitate the interaction of the organic substrate with the aqueous reagent.
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 2-Aminobenzaldehyde | |
| Chlorinating Agent | 10% Sodium Hypochlorite (NaClO) solution with Glacial Acetic Acid | |
| Solvent System | Dichloromethane/Water (1.5:1 v/v) | |
| Reported Yield | 78% (isolated yield after recrystallization) |
To achieve high selectivity and minimize the formation of byproducts, stringent control of reaction conditions is paramount. Temperature is a critical factor in this process. Conducting the chlorination at cryogenic temperatures, typically between -15°C and 0°C, is essential. These low temperatures suppress potential side reactions and enhance the regioselectivity of the chlorination at the C-5 position. The reaction time is also managed, often limited to around 30 minutes, to prevent over-reaction or degradation of the product.
Despite the directing influence of the amino group, side reactions can occur, leading to a decrease in the yield of the desired this compound. One of the primary side reactions is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). The oxidizing nature of the hypochlorite reagent can facilitate this unwanted transformation.
Another potential issue is the formation of other chlorinated isomers, although the strong para-directing effect of the amino group largely mitigates this. Mitigation of these side reactions is primarily achieved through the strict temperature control mentioned previously. Maintaining cryogenic conditions slows the rate of the competing oxidation reaction, allowing the desired electrophilic chlorination to proceed as the major pathway. Careful monitoring of the reaction's progress and a controlled reaction time also help to maximize the yield of the target compound and prevent further reactions.
Directed Chlorination of 2-Aminobenzaldehyde
Control of Reaction Conditions (e.g., Cryogenic Temperatures) for Selectivity
Oxidation of Benzyl (B1604629) Alcohol Precursors
An alternative synthetic route to this compound involves the oxidation of a corresponding benzyl alcohol precursor. This two-step approach first requires the synthesis of 2-amino-5-chlorobenzyl alcohol, which is then oxidized to the target aldehyde. This method is particularly useful as it avoids the direct handling of the often unstable 2-aminobenzaldehyde and can offer high yields with clean conversions. chemicalbook.comresearchgate.net
The oxidation of 2-amino-5-chlorobenzyl alcohol to this compound can be efficiently accomplished using manganese(IV) oxide (MnO₂). chemicalbook.com MnO₂ is a mild and selective oxidizing agent, well-suited for the conversion of benzylic and allylic alcohols to their corresponding aldehydes or ketones without over-oxidizing them to carboxylic acids. organic-chemistry.orgaub.edu.lbprepchem.com The reaction is typically carried out in a dry, non-polar organic solvent like diethyl ether or chloroform (B151607) at room temperature. chemicalbook.comprepchem.com The heterogeneous nature of the reaction, with solid MnO₂ and the dissolved alcohol, often requires stirring for an extended period (e.g., overnight) to ensure complete conversion. chemicalbook.com The product is then easily isolated by filtering off the manganese solids and evaporating the solvent. chemicalbook.com This method is noted for its high efficiency, with research indicating yields as high as 99%. chemicalbook.com
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 2-Amino-5-chlorobenzyl alcohol | chemicalbook.com |
| Oxidizing Agent | Manganese(IV) Oxide (MnO₂) | chemicalbook.com |
| Solvent | Dry Diethyl Ether | chemicalbook.com |
| Temperature | Room Temperature (approx. 20°C) | chemicalbook.com |
| Reported Yield | 99% (crude product) | chemicalbook.com |
Manganese(IV) Oxide Mediated Oxidation of 2-Amino-5-chlorobenzyl Alcohol
Other Synthetic Pathways and Novel Approaches
Beyond direct oxidation, other synthetic strategies have been developed to produce this compound and its derivatives.
Exploration of Less Conventional Synthetic Routes
The synthesis of related structures, such as 2-amino-5-chlorobenzonitrile, offers insights into alternative functional group manipulations that could potentially be adapted. One such route starts with the chlorination of anthranilic acid using sulfuryl chloride to produce 5-chloroanthranilic acid. chemicalbook.com This intermediate is then converted to its acid chloride with thionyl chloride, followed by amination to yield 2-amino-5-chlorobenzamide. chemicalbook.com Finally, dehydration of the amide with a potent agent like phosphorus pentoxide (P₂O₅) furnishes the nitrile. chemicalbook.com While the final product is a nitrile and not an aldehyde, this multi-step sequence demonstrates a pathway starting from a readily available precursor.
Another less conventional approach involves multi-component reactions. These reactions are efficient for constructing complex molecules in a single step. For example, the Biginelli cyclocondensation of β-ketoesters, aldehydes, and thioureas is a well-known multi-component reaction for generating dihydropyrimidine (B8664642) derivatives. While not a direct synthesis of this compound itself, this highlights the power of convergent synthetic strategies that could potentially be designed to target this compound.
The synthesis of Schiff bases derived from 4-chlorobenzaldehyde (B46862) with various amino compounds represents another area of novel synthetic exploration. researchgate.net These reactions, which form an imine bond, are fundamental in creating a wide array of biologically active compounds. The reactivity of the amino group in this compound makes it a suitable candidate for such transformations.
Purification and Stabilization Techniques in Research Settings
The utility of this compound in research and synthesis is highly dependent on its purity and stability. This compound is known to be sensitive to air and incompatible with strong oxidizing agents, necessitating specific handling and purification protocols. fishersci.com
Advanced Decolorization and Recrystallization Protocols
A common issue in the synthesis of this compound is the formation of colored impurities. An effective method for decolorization involves treating the crude product with activated carbon. A typical protocol involves refluxing the crude material with activated carbon (around 5% wt/wt) in 85% ethanol for approximately 30 minutes. Following this treatment, the mixture is filtered to remove the carbon, and the purified product is obtained by crystallization.
Recrystallization is a standard technique for purifying solid organic compounds. For this compound, ethanol is a commonly used solvent. In some cases, a mixed solvent system, such as ethyl acetate (B1210297) and hexanes, can be employed for purification of related structures. orgsyn.org The process generally involves dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of purer crystals. orgsyn.org Vacuum drying is often employed to remove residual solvent.
Strategies for Handling Air Sensitivity and Incompatibility with Strong Oxidizing Agents in Laboratory Synthesis
Given that this compound is air-sensitive, appropriate handling techniques are crucial to prevent degradation. fishersci.comlookchem.comguidechem.com In a laboratory setting, this often involves storing the compound under an inert atmosphere, such as nitrogen or argon. lookchem.com Keeping containers tightly closed in a cool, dry, and well-ventilated place is also recommended. fishersci.com
Chemical Reactivity and Derivatization of 2 Amino 5 Chlorobenzaldehyde
Condensation Reactions
Condensation reactions are a cornerstone of the reactivity of 2-Amino-5-chlorobenzaldehyde. The presence of a reactive aldehyde group facilitates the formation of new carbon-nitrogen double bonds through reactions with primary amines, leading to the synthesis of imines, commonly known as Schiff bases. evitachem.com These reactions are pivotal for creating complex molecules with potential applications in various scientific fields. nih.govunilag.edu.ng
Formation of Schiff Bases with Primary Amines
The reaction of this compound with primary amines is a classic example of nucleophilic addition to a carbonyl group, resulting in the formation of a C=N double bond characteristic of imines or Schiff bases. masterorganicchemistry.com This transformation is a widely used method for synthesizing organic compounds due to its simplicity and the stability of the resulting products. nih.govijcrt.org The amino group at the ortho position and the chlorine atom at the meta position relative to the aldehyde influence the electronic properties and reactivity of the molecule.
The formation of an imine from an aldehyde and a primary amine is a reversible, acid-catalyzed process that proceeds in several distinct steps. libretexts.orglibretexts.org
Mechanism of Imine Formation:
Nucleophilic Attack: The process begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the this compound. This step forms a tetrahedral intermediate known as a carbinolamine. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol (carbinolamine). libretexts.orglibretexts.org
Protonation of the Hydroxyl Group: The reaction is typically catalyzed by a small amount of acid. The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a much better leaving group (water). libretexts.orglibretexts.org
Elimination of Water: The lone pair of electrons on the nitrogen atom pushes down to form a double bond with the carbon, leading to the elimination of a water molecule. This results in the formation of a protonated imine, or an iminium ion. libretexts.org
Deprotonation: A base (such as water or the amine reactant itself) removes the proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org
The reaction rate is highly dependent on the pH of the medium. It is generally fastest in weakly acidic conditions (around pH 5). libretexts.org If the pH is too high, there isn't enough acid to protonate the hydroxyl group, hindering the elimination of water. libretexts.org Conversely, if the pH is too low, the primary amine becomes protonated, rendering it non-nucleophilic and unable to initiate the reaction. libretexts.org
Schiff bases derived from this compound can be synthesized by refluxing the aldehyde with a primary amine in a suitable solvent, often ethanol (B145695). unilag.edu.ng The resulting crystalline solids can be purified by recrystallization. Characterization of these derivatives is typically performed using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy: A key piece of evidence for the formation of a Schiff base is the appearance of a characteristic absorption band in the IR spectrum corresponding to the stretching vibration of the imine (C=N) bond, typically observed in the region of 1601-1625 cm⁻¹. unilag.edu.ng
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy confirms the structure by showing a characteristic singlet for the imine proton (-CH=N-) in the downfield region of the spectrum. unilag.edu.ng
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized Schiff base. acs.org
X-ray Diffraction (XRD): For crystalline products, single-crystal X-ray diffraction can provide unambiguous proof of the structure, including bond lengths and angles. nih.gov
Below is a table of representative Schiff base derivatives that can be synthesized from substituted benzaldehydes, illustrating the general synthetic and characterization principles.
| Aldehyde | Primary Amine | Schiff Base Product | Yield (%) | Imine (C=N) IR (cm⁻¹) | Imine (CH=N) ¹H NMR (ppm) | Reference |
| 2-chlorobenzaldehyde (B119727) | 2-aminophenol (B121084) | 2-((2-chlorobenzylidene)amino)phenol | Moderate to Good | 1603 | ~8.0 | unilag.edu.ng |
| 4-chlorobenzaldehyde (B46862) | 2-aminophenol | 2-((4-chlorobenzylidene)amino)phenol | Moderate to Good | 1618 | ~8.0 | unilag.edu.ng |
| 2-chlorobenzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | N,N'-bis(2-chlorobenzylidene)-3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine | - | - | - | nih.govacs.org |
This table provides examples of Schiff bases derived from related chlorobenzaldehydes to illustrate the synthetic outcomes. The specific yields and spectral data for derivatives of this compound would vary depending on the primary amine used.
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure and reactivity of molecules like this compound and its derivatives. iucr.orgiucr.org Frontier Molecular Orbital (FMO) analysis is a key component of these studies. researchgate.netmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of chemical reactivity and kinetic stability. iucr.orgiucr.org
A small HOMO-LUMO gap generally signifies high chemical reactivity and low kinetic stability because less energy is required to excite an electron from the HOMO to the LUMO. iucr.orgiucr.org The distribution of these orbitals also reveals information about potential sites for electrophilic and nucleophilic attack. For instance, in related molecules, the HOMO is often localized over the entire molecule or specific electron-rich regions, while the LUMO is distributed across electron-deficient areas. iucr.orgiucr.org
While a specific FMO analysis for this compound was not found in the searched literature, studies on structurally similar compounds provide a framework for understanding its reactivity.
| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |
| 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile | -6.354 | -2.712 | 3.642 | DFT/B3LYP/6-311G(d,p) | iucr.orgiucr.org |
| Cocrystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine | -6.76 | -1.38 | 5.38 | DFT | mdpi.com |
| 2-amino-4-chloropyridinium 3-chlorobenzoate | -6.10 | -3.01 | 3.09 | DFT | mdpi.com |
This table presents FMO data for related molecules containing chloro- and amino-substituted aromatic rings to illustrate the application of computational analysis.
Synthesis and Characterization of Schiff Base Derivatives
Cyclization Reactions for Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly quinolines. Its bifunctional nature, possessing both an amino and an aldehyde group in an ortho relationship, allows it to undergo cyclization reactions with appropriate reaction partners.
Friedländer Quinoline (B57606) Synthesis
The Friedländer synthesis is a widely utilized method for constructing the quinoline ring system. rsc.org The classical approach involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., ketones, β-keto esters). rsc.orgnih.gov this compound is an ideal substrate for this reaction.
The reaction is typically promoted by an acid or base catalyst. rsc.org The mechanism involves an initial aldol-type condensation between the enolate of the carbonyl compound and the aldehyde group of the 2-aminobenzaldehyde (B1207257), followed by cyclization and dehydration (loss of a water molecule) to form the quinoline ring. rsc.orgrsc.org
Various catalytic systems have been developed to improve the efficiency and environmental friendliness of the Friedländer synthesis. These include nanocatalysts and metal-free catalysts under solvent-free or microwave-assisted conditions. nih.govtandfonline.comuned.es
| Carbonyl Compound | Catalyst | Conditions | Product | Yield (%) | Reference |
| Ethyl acetoacetate (B1235776) | Metal-free carbon aerogels | Solvent-free, 50°C | Ethyl 6-chloro-2-methylquinoline-3-carboxylate | 25-29 | uned.es |
| Ethyl acetoacetate | Cobalt (Co) and Copper (Cu) doped aerogels | Solvent-free, 50°C, 2h | Ethyl 6-chloro-2-methylquinoline-3-carboxylate | 90-97 | tandfonline.com |
| Various carbonyl compounds | ZnO/CNT nanocatalyst | Solvent-free | Various substituted 6-chloroquinolines | 24-99 | nih.gov |
| Acetophenone (B1666503) | N-heterocyclic carbene copper complex | Room Temperature | 6-chloro-2-phenylquinoline (B1611512) | 93 | rsc.orgrsc.org |
Mechanistic Pathways of Quinoline Ring Formation (e.g., Aldol (B89426) Condensation, Cyclodehydration)
Following the aldol condensation, a rapid cyclization occurs. The amino group of the intermediate attacks the carbonyl carbon, leading to the formation of a heterocyclic ring. researchgate.net The final step is a dehydration reaction, where a molecule of water is eliminated to form the stable aromatic quinoline ring. rsc.orgresearchgate.net
In some instances, particularly in the indirect Friedländer synthesis starting from 2-aminobenzyl alcohols, the initial step is the oxidation of the alcohol to the corresponding 2-aminobenzaldehyde. rsc.orgrsc.org This is then followed by the aldol condensation and subsequent cyclodehydration to yield the quinoline product. rsc.orgrsc.orgresearchgate.net
Investigation of Catalytic Systems (e.g., N-Heterocyclic Carbene Copper Complexes, Amino-grafted Mesoporous Materials)
A variety of catalytic systems have been investigated to improve the efficiency and selectivity of quinoline synthesis from this compound and its precursors.
N-Heterocyclic Carbene (NHC) Copper Complexes: N-Heterocyclic carbene copper complexes have been successfully employed as catalysts in the indirect Friedländer synthesis of quinolines. rsc.orgrsc.org These catalysts are stable and active under basic conditions. rsc.org For instance, the use of an IPrCuCl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) complex has been shown to be effective. The reaction between this compound and acetophenone, catalyzed by this complex, can afford the corresponding quinoline in high yield. rsc.orgrsc.orgresearchgate.net The proposed mechanism involves the NHC-copper complex catalyzing the initial oxidation of a 2-aminobenzyl alcohol to the aldehyde, which then proceeds through the aldol condensation and cyclodehydration steps. rsc.orgresearchgate.net
Amino-grafted Mesoporous Materials: Mesoporous materials, particularly those with grafted amino groups, have emerged as effective basic catalysts for the Friedländer condensation. nih.govorcid.org Materials like amino-grafted mesoporous cellular foam (MCF) have been identified as efficient catalysts. nih.govorcid.orgresearchgate.netscispace.comglobalauthorid.com The basicity of the grafted amine groups is a key factor in their catalytic activity. nih.gov These materials offer a high surface area and tunable properties, making them promising heterogeneous catalysts for quinoline synthesis. nih.gov
Other Catalytic Systems: A range of other catalysts have also been explored, including:
Zinc-based catalysts: ZnO nanoparticles supported on carbon nanotubes (ZnO/CNT) have been used for the solvent-free Friedländer condensation of this compound with carbonyl compounds, yielding quinolines in moderate to good yields. acs.orgnih.gov
Chloramine-T: This has been proven to be an efficient catalyst for the synthesis of substituted quinolines from 2-amino aryl ketones and other ketones at acetonitrile (B52724) reflux. acgpubs.org
Metal-organic frameworks (MOFs): MOFs are crystalline materials with high surface area and tunable active sites, making them promising heterogeneous catalysts for Friedländer synthesis. nih.gov
Substrate Scope and Efficiency in Quinoline Derivative Formation
The substrate scope for quinoline synthesis using this compound is broad, allowing for the formation of a variety of substituted quinolines.
When using N-heterocyclic carbene copper complexes as catalysts, this compound reacts efficiently with various aryl ketones. For example, the reaction with acetophenone yields the corresponding 6-chloro-2-phenylquinoline in high yield. rsc.orgrsc.orgresearchgate.net The reaction tolerates different substituents on the aryl ketone, although steric hindrance can sometimes reduce the yield. rsc.org
Similarly, methods employing catalysts like chloramine-T have demonstrated that 2-amino-5-chlorobenzophenone (B30270) can react with a range of α-methylene ketones, including ethyl acetoacetate, methyl acetoacetate, and cyclic 1,3-diketones, to produce the corresponding quinoline derivatives in good yields. acgpubs.org
The use of nanocatalysts, such as ZnO/CNT, has also shown a broad substrate scope under solvent-free conditions, producing various quinolines in yields ranging from 24% to 99%. acs.orgnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
| This compound | Acetophenone | IPrCuCl | 6-Chloro-2-phenylquinoline | 93% | rsc.orgrsc.orgresearchgate.net |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | Chloramine-T | Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | Good | acgpubs.org |
| This compound | Carbonyl compounds with enolizable hydrogens | ZnO/CNT | Substituted quinolines | 24-99% | acs.orgnih.gov |
Synthesis of Other Heterocyclic Ring Systems (e.g., Quinazolinones, Benzoxazoles)
Methods for Synthesizing Quinazolinone Derivatives
This compound is a precursor for the synthesis of quinazolinone derivatives. One approach involves a one-pot, three-component reaction. For instance, 5-chloro-2-aminobenzophenone, which can be derived from this compound, can react with various aldehydes and ammonium (B1175870) acetate (B1210297) under solvent-free conditions at elevated temperatures. nih.gov This method has been shown to be efficient, with the use of a recyclable heterogeneous catalyst. nih.gov
Another method involves the reaction of 2-aminobenzamide (B116534) derivatives with p-chlorobenzaldehyde in a solvent like DMF under reflux conditions to yield 2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives. mdpi.com
Synthesis of Benzoxazole (B165842) Derivatives
This compound can also be utilized in the synthesis of benzoxazole derivatives. A common method involves the condensation reaction of a 2-aminophenol with an aldehyde. For example, 2-amino-4-chlorophenol (B47367) can react with a variety of benzaldehyde (B42025) derivatives to form the corresponding benzoxazole products. researchgate.net Catalytic systems, such as imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles, have been developed to facilitate this reaction under solvent-free sonication, leading to good yields. researchgate.net
Another route to a related compound, 2-amino-5-chlorobenzoxazole, involves the treatment of 2,5-dichlorobenzoxazole with ammonia (B1221849). google.com
Metal-Ion-Induced Rearrangements
Research has shown that this compound can undergo metal-ion-induced rearrangements to form complex chelate sandwich compounds. acs.orgscilit.com For instance, in the presence of nickel(II) ions, a trimeric condensate of this compound can rearrange to form a complex where two macrocyclic Schiff base moieties are bound to a single nickel(II) ion. researchgate.net These complexes exhibit octahedral stereochemistry. researchgate.net
Stereospecific Formation of Chelate Sandwich Compounds
This compound serves as a precursor in the metal-ion-induced self-condensation to form complex chelate sandwich compounds. acs.orgacs.org In the presence of specific metal ions, such as nickel(II), a unique and stereospecific rearrangement occurs. acs.orgacs.org This process leads to the formation of macrocyclic Schiff base ligands that coordinate with the metal center. acs.org
For instance, the reaction involving this compound in the presence of nickel(II) nitrate (B79036) in methanol (B129727) results in the formation of a complex with a closed tridentate macrocyclic ligand, denoted as Ni(5-Cl-TRI)(NO₃)₂·H₂O. acs.org The structure of these sandwich compounds features the metal ion coordinated by nitrogen donor atoms from the macrocyclic ligands, resulting in an octahedral stereochemistry. acs.orgresearchgate.net The formation is highly stereospecific, with the resulting complexes existing exclusively in the meso form. acs.org This metal-templated synthesis demonstrates a remarkable instance of a metal ion controlling the stereochemical course of a chemical reaction. acs.org
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity and rate of these reactions being heavily influenced by the existing substituents. The amino group (-NH₂) and the chloro group (-Cl) can themselves be involved in or direct substitution reactions. The aldehyde group (-CHO) primarily influences the electronic nature of the ring.
The amino group can act as a nucleophile in substitution reactions, for example, reacting with acyl chlorides or alkyl halides to form various derivatives. smolecule.comevitachem.com The chlorine atom also allows for potential halogen exchange reactions under appropriate conditions. smolecule.com Electrophilic substitution reactions, such as nitration, can be performed on the ring, with the amino and chloro groups directing the incoming electrophile to specific positions. evitachem.com
Influence of Substituents on the Reactivity Profile of the Benzene (B151609) Ring
The reactivity of the benzene ring in this compound is a direct consequence of the electronic interplay between the amino, chloro, and aldehyde substituents. These groups exert both inductive and resonance (mesomeric) effects, which either activate or deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions.
Amino Group (-NH₂): This is a powerful activating group. It donates electron density to the ring via a strong positive resonance effect (+M), which outweighs its negative inductive effect (-I). libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. It is an ortho, para-director. libretexts.org
Chloro Group (-Cl): Halogens are deactivating groups. The chlorine atom withdraws electron density through a strong negative inductive effect (-I), which is stronger than its electron-donating positive resonance effect (+M). libretexts.orgnih.gov This makes the ring less reactive towards electrophiles compared to benzene. However, due to the resonance effect, it still directs incoming electrophiles to the ortho and para positions. libretexts.org
Aldehyde Group (-CHO): This is a deactivating group. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M). libretexts.orgvulcanchem.com This makes the aromatic ring significantly less reactive towards electrophilic substitution. The aldehyde group is a meta-director.
Interactive Table: Influence of Substituents on the Aromatic Ring of this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| Amino (-NH₂) | C2 | -I (Withdrawing) | +M (Donating) | Activating | ortho, para |
| Chloro (-Cl) | C5 | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para |
| Aldehyde (-CHO) | C1 | -I (Withdrawing) | -M (Withdrawing) | Deactivating | meta |
Multi-component Reactions (MCRs) Involving this compound
This compound is a valuable building block in multi-component reactions (MCRs), which are chemical reactions where multiple reactants combine in a single step to form a product that incorporates portions of all the reactants. Its bifunctional nature, possessing both an amino group and an aldehyde group, makes it particularly suitable for constructing complex heterocyclic scaffolds.
A notable application is in the Friedländer annulation, a reaction used for the synthesis of quinolines and polyhydroquinolines. acs.orgnih.gov In these reactions, this compound can react with compounds containing an active methylene (B1212753) group, such as β-ketoesters or 1,3-dicarbonyl compounds, often in the presence of a catalyst. acs.orgnih.govtsijournals.com For example, ZnO/carbon nanotube catalysts have been used to facilitate the solvent-free Friedländer condensation of this compound with other carbonyl compounds to produce substituted quinolines in moderate to good yields. acs.orgnih.gov
Mechanistic Studies in Polyhydroquinoline Synthesis
The synthesis of polyhydroquinolines via MCRs, such as the Hantzsch pyridine (B92270) synthesis, is a well-studied process, and the mechanism provides insight into the reactivity of this compound in these systems. rsc.org The general mechanism involves the initial formation of key intermediates from the various components, which then combine and cyclize to form the final heterocyclic product. rsc.orgresearchgate.net
Two primary mechanistic pathways are often proposed. rsc.orgrsc.org One pathway begins with the reaction between an aldehyde (like this compound) and a 1,3-dicarbonyl compound. The other involves the formation of an enamine intermediate from the reaction of an amine source (like ammonium acetate) with a β-ketoester. rsc.orgresearchgate.net These intermediates then react with each other before undergoing cyclization and dehydration to yield the polyhydroquinoline core. rsc.orgresearchgate.net
Role of Knoevenagel Condensation and Michael Addition Steps
The formation of the polyhydroquinoline ring system is underpinned by classic organic reactions, primarily the Knoevenagel condensation and the Michael addition. rsc.orgresearchgate.net
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. In the context of polyhydroquinoline synthesis, the aldehyde (e.g., this compound) reacts with an active methylene compound like dimedone or ethyl acetoacetate. rsc.orgresearchgate.net This step typically results in the formation of an α,β-unsaturated carbonyl compound, often referred to as a Knoevenagel intermediate. rsc.org
Michael Addition: This reaction describes the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). rsc.orgresearchgate.net In the synthesis of polyhydroquinolines, an enamine intermediate (formed from a β-ketoester and an ammonia source) can act as the Michael donor. researchgate.net This enamine adds to the Knoevenagel intermediate (the Michael acceptor). rsc.orgresearchgate.net The resulting adduct then undergoes intramolecular cyclization and dehydration, leading to the formation of the stable polyhydroquinoline ring system. rsc.org Experimental studies have successfully isolated these key Knoevenagel and Michael adduct intermediates, providing evidence for this mechanistic pathway. rsc.orgresearchgate.net
Strategic Applications of 2 Amino 5 Chlorobenzaldehyde in Organic Synthesis
Precursor in Pharmaceutical Synthesis
2-Amino-5-chlorobenzaldehyde is a versatile chemical intermediate recognized for its utility as a foundational component in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. lookchem.com Its distinct structure, featuring an aldehyde, an amino group, and a chlorine atom on a benzene (B151609) ring, provides unique reactivity that is leveraged in the manufacturing of pharmaceutically active agents. lookchem.com The compound serves as a crucial building block in creating molecules with potential therapeutic applications, including antimicrobial and anticancer properties. It is particularly instrumental in forming Schiff bases and in constructing heterocyclic systems like quinolines, which are significant in medicinal chemistry.
Synthesis of Antimicrobial Agents
The development of novel antimicrobial agents is a critical area of pharmaceutical research, partly driven by the rise of multidrug-resistant microbes. bohrium.com this compound serves as a precursor in the synthesis of various derivatives that have demonstrated notable antimicrobial activity.
Development of Antifungal Derivatives (e.g., against Candida glabrata, Aspergillus niger)
Research has shown that derivatives synthesized from this compound exhibit measurable antifungal properties. Studies on compounds derived from its structural analog, 2-amino-5-chlorobenzothiazole (B1265905), have revealed promising activity against the pathogenic fungi Candida glabrata and Aspergillus niger. uobaghdad.edu.iq In some cases, the effectiveness of these new derivatives was comparable to or even exceeded that of the standard antifungal drug, fluconazole. uobaghdad.edu.iq For instance, a study involving nine new derivatives of 2-amino-5-chlorobenzothiazole highlighted their potential for development as new antifungal agents. Other research has focused on synthesizing 2,5-disubstituted-6-arylamino-4,7-benzimidazolediones, which also showed potent antifungal activity against Candida species and Aspergillus niger. nih.gov
Table 1: Antifungal Activity of Related Derivatives
| Derivative Class | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| 2-amino-5-chlorobenzothiazole derivatives | Candida glabrata | Activity comparable to or exceeding fluconazole. | |
| 2-amino-5-chlorobenzothiazole derivatives | Aspergillus niger | Activity comparable to or exceeding fluconazole. | |
| 6-arylamino-5-chloro-2-(2-pyridyl)-4,7-benzimidazolediones | Candida species | Potent antifungal activity. | nih.gov |
| 6-arylamino-5-chloro-2-(2-pyridyl)-4,7-benzimidazolediones | Aspergillus niger | Potent antifungal activity. | nih.gov |
Research into Antibacterial Derivatives
Derivatives of this compound have demonstrated significant potential as antibacterial agents. The compound is used to synthesize Schiff bases, which are formed through a condensation reaction between its amino group and an aldehyde. These Schiff bases have shown considerable inhibition against both Gram-positive and Gram-negative bacteria. For example, a ligand synthesized by the condensation of 4-chlorobenzaldehyde (B46862) and 2-amino-5-chlorobenzophenone (B30270), and its subsequent metal complexes, were found to have greater antibacterial activity than the parent ligand. researchgate.net The creation of new drugs with improved pharmacological properties is essential for combating bacterial infections, and heterocyclic scaffolds like those derived from this aldehyde are valuable in this pursuit. bohrium.com
Synthesis of Anticancer Agents
The quest for new anticancer medications with enhanced effectiveness and reduced side effects is a major focus of modern drug development. nih.gov this compound is a key precursor in synthesizing compounds with potential anticancer properties, particularly quinazoline (B50416) derivatives. semanticscholar.org
Exploration of Quinazoline Derivatives for Cytotoxicity Studies (e.g., against HeLa cells)
Quinazoline derivatives synthesized from this compound have shown significant anticancer activity. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) cells. lookchem.comsemanticscholar.org Research into novel quinoline (B57606) derivatives of ursolic acid, which can be synthesized using precursors like 2-aminobenzaldehydes, showed potent activity against HeLa cells, with one compound (4d) exhibiting an IC₅₀ value of 0.08 ± 0.01 μM. lookchem.com This compound was found to induce apoptosis and arrest the cell cycle at the G0/G1 phase. lookchem.com Another study synthesized a series of new quinazoline derivatives and tested their cytotoxicity against HeLa and MDA-MB231 cell lines. semanticscholar.org Several of these compounds were found to be more potent than the standard drug gefitinib, with IC₅₀ values ranging from 1.85 to 2.81 μM against HeLa cells. semanticscholar.org
Table 2: Cytotoxicity of Related Quinazoline Derivatives against HeLa Cells
| Compound/Derivative | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Quinoline derivative of ursolic acid (4d) | HeLa | 0.08 ± 0.01 | lookchem.com |
| Quinazoline derivatives (21-23) | HeLa | 1.85 - 2.81 | semanticscholar.org |
| Gefitinib (Reference) | HeLa | 4.3 | semanticscholar.org |
Intermediate for Specific Drug Impurities (e.g., Etoricoxib Impurity)
In pharmaceutical manufacturing, understanding and synthesizing potential impurities is crucial for quality control and safety assessment. This compound is identified as an intermediate in the synthesis of 6-Chloro-2-(6-methyl-3-pyridinyl)-3-[4-(methylsulfonyl)phenyl]-1,8-naphthyridine. theclinivex.com This naphthyridine compound is a known impurity of Etoricoxib, a selective COX-2 inhibitor. theclinivex.com The availability of this compound allows for the controlled synthesis of this specific impurity for analytical and reference purposes.
Building Block for Agrochemical Synthesis
The unique structure of this compound makes it a valuable precursor for creating heterocyclic compounds, which are fundamental to many modern agrochemicals. It is particularly instrumental in synthesizing chlorinated pesticide derivatives and other formulations used in agriculture. myskinrecipes.comnbinno.com
A significant application is in the synthesis of quinoline derivatives. Quinolines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities and are integral to many fungicides and pesticides. acs.org this compound can be reacted with compounds containing active methylene (B1212753) groups, such as ethyl acetoacetate (B1235776), through condensation reactions like the Friedländer synthesis to produce substituted quinolines. tandfonline.com For instance, research has demonstrated the solvent-free synthesis of quinolines from this compound and various carbonyl compounds using nanocatalysts, resulting in moderate to good yields. acs.org These synthetic routes are continuously being optimized using green chemistry principles, such as employing reusable catalysts and solvent-free conditions to create these important agricultural molecules. tandfonline.com
Furthermore, derivatives of this compound are explored for their potential as quorum sensing inhibitors, a strategy aimed at combating bacterial pathogens without traditional antibiotics, which could have future applications in managing plant diseases. smolecule.com
Raw Material for Dyes and Pigments
This compound serves as a key intermediate in the manufacture of various dyes and pigments. myskinrecipes.comnbinno.comevitachem.com The reactivity of its amino and aldehyde groups allows for its incorporation into larger molecular frameworks that produce color. nbinno.comblitchem.com
The synthesis of azo dyes is a prominent application. semanticscholar.orgunb.ca Azo dyes, which contain the characteristic –N=N– bond, are among the most important classes of commercial colorants, accounting for a significant portion of all textile dyes. semanticscholar.orgnih.gov The synthesis involves a two-step process: diazotization followed by coupling. unb.canih.gov The primary aromatic amine group on this compound can be converted into a diazonium salt. This reactive intermediate is then coupled with other aromatic compounds (coupling components) to form the final azo dye. The specific substituents on both the diazonium salt and the coupling partner determine the final color of the dye. semanticscholar.org
Additionally, the compound is used to create Schiff bases, also known as imines, through condensation reactions with primary amines. These Schiff bases can themselves be colored compounds or serve as ligands that form colored complexes with metal ions, finding use in both dye and pigment production. nih.gov
Contributions to Advanced Materials Science
In the field of materials science, this compound and its derivatives are investigated for their potential in creating novel materials with specific electronic and optical properties. myskinrecipes.com The compound's structure is a valuable starting point for synthesizing molecules used in optoelectronics and other advanced applications. chemscene.combldpharm.com
| Application Area | Role of this compound | Resulting Products/Research Area |
|---|---|---|
| Agrochemicals | Precursor/Building Block | Quinoline-based fungicides, Chlorinated pesticides. nbinno.comacs.org |
| Dyes and Pigments | Intermediate | Azo dyes, Schiff base colorants. evitachem.comsemanticscholar.org |
| Advanced Materials | Synthetic Starting Material | Organic Light-Emitting Diodes (OLEDs), Optoelectronic devices. nih.govchemscene.com |
The development of materials for Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices is an active area of research where derivatives of this compound show promise. chemscene.combldpharm.comambeed.com The performance of these devices is highly dependent on the molecular structure of the organic materials used in their construction.
Scientists synthesize more complex molecules, such as Schiff bases, from starting materials like this compound to study their optoelectronic properties. nih.govnih.gov For example, Schiff bases derived from substituted benzaldehydes have been synthesized and analyzed for their photoluminescence and nonlinear optical properties. nih.govacs.org Research has shown that such compounds can exhibit excellent transmittance in the visible region of the spectrum and emit light upon excitation, which are crucial characteristics for materials used in OLEDs. acs.org The specific arrangement of atoms, including the chlorine substituent, can influence the crystal structure and electronic properties of the final material, which in turn affects its performance in a device. nih.govacs.org These molecules are explored for use as emitters, host materials, or components in other layers of an OLED device. chemscene.com
Mechanistic Investigations of Reactions Involving 2 Amino 5 Chlorobenzaldehyde
Reaction Mechanisms in Schiff Base Formation
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed from the condensation of a primary amine with an aldehyde or ketone. The formation of Schiff bases from 2-Amino-5-chlorobenzaldehyde is a fundamental reaction in organic synthesis. nih.gov
Detailed Studies of Nucleophilic Addition and Condensation Pathways
The synthesis of a Schiff base from this compound proceeds through a well-established two-step mechanism involving nucleophilic addition followed by condensation (dehydration).
The reaction is initiated by the nucleophilic attack of a primary amine's nitrogen atom on the electrophilic carbonyl carbon of the this compound. wiserpub.com This addition leads to the formation of a tetrahedral intermediate known as a carbinolamine. This initial step is typically reversible.
In the second stage, the carbinolamine intermediate is stabilized through the elimination of a water molecule. researchgate.net This dehydration step, often catalyzed by acid, involves the protonation of the hydroxyl group, converting it into a better leaving group (H₂O). Subsequently, the nitrogen atom is deprotonated, and the lone pair of electrons forms a double bond with the carbon, expelling the water molecule and yielding the final N-substituted imine, or Schiff base. researchgate.net The entire process is a condensation reaction, culminating in the formation of the characteristic C=N double bond.
Elucidation of Heterocyclic Ring Formation Mechanisms
This compound is a valuable building block for constructing heterocyclic systems, particularly quinolines and their derivatives. Understanding the mechanisms of these ring-forming reactions is crucial for controlling product outcomes and developing efficient synthetic strategies.
Friedländer Reaction Mechanisms (e.g., Aldol (B89426) Condensation, Cyclodehydration)
The Friedländer synthesis is a classic and versatile method for preparing quinoline (B57606) derivatives by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-keto ester). wikipedia.orgjk-sci.com Two primary mechanistic pathways are generally considered for this transformation. wikipedia.org
Detailed experimental studies on the Friedländer synthesis using o-aminobenzaldehydes suggest that the reaction typically begins with a slow, intermolecular aldol condensation between the this compound and the enolizable ketone. researchgate.net This step forms an aldol adduct which then undergoes a very rapid intramolecular cyclization and dehydration sequence to yield the quinoline ring system. researchgate.net An alternative pathway proposes the initial formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water. wikipedia.org However, evidence suggests the aldol-first pathway is more common under typical acidic or basic Friedländer conditions. researchgate.net A computational study of the reaction between this compound and ethyl acetoacetate (B1235776) supports a mechanism of aldolization, followed by heterocyclization and a final double dehydration step to form the aromatic quinoline product. uned.es
A modified Friedländer approach has also been described where this compound reacts with cyanoacetamide derivatives. This reaction proceeds through an initial Knoevenagel condensation to form an acrylonitrile (B1666552) intermediate, which then undergoes cyclization and aromatization.
Catalysts play a pivotal role in the Friedländer reaction, influencing reaction rates, yields, and conditions. A wide array of catalysts have been employed for reactions involving this compound.
Nanocatalysts: Zinc oxide (ZnO) supported on carbon materials has been effectively used for the solvent-free Friedländer condensation of this compound. nih.gov The mechanism is proposed to involve the bifunctional nature of the catalyst, where Lewis acidic Zn²⁺ sites activate the aldehyde's carbonyl group, while Lewis basic O²⁻ sites facilitate the deprotonation of the α-methylene group on the coupling partner. nih.gov
Metal-Doped Aerogels: Cobalt (Co(0)) and copper (Cu(0)) nanoparticles doped into carbon aerogels have been reported as reusable catalysts for the reaction between this compound and ethyl acetoacetate under mild, solvent-free conditions. tandfonline.com
Metal-Free Catalysts: Metal-free carbon aerogels have been shown to catalyze the Friedländer reaction, particularly under microwave irradiation. uned.es Theoretical and experimental studies indicate that acidic oxygenated functional groups, such as carboxylic acid (–COOH) groups on the carbon surface, are the active catalytic species. uned.es The proposed mechanism also involves π-π stacking interactions between the reactants and the carbon surface. uned.es
Acid/Base Catalysts: The reaction is broadly catalyzed by both acids (like trifluoroacetic acid and p-toluenesulfonic acid) and bases. wikipedia.orgjk-sci.com Ionic liquids with Brønsted acidic groups have also been used as efficient and reusable catalysts under solvent-free conditions. academie-sciences.fr
The choice of solvent, or the lack thereof, significantly impacts the Friedländer synthesis. A prominent trend in modern synthetic approaches is the use of solvent-free conditions. nih.govtandfonline.comacademie-sciences.fr This approach is environmentally advantageous and can enhance reaction efficiency by increasing reactant concentration.
The reaction mechanism itself involves one or more dehydration (condensation) steps where water is eliminated. wikipedia.orgresearchgate.netuned.es Consequently, performing the reaction in the presence of excess water could potentially hinder the reaction by shifting the equilibrium away from the product side. However, some green chemistry protocols have been developed that successfully utilize water as a solvent, often in conjunction with specific catalysts like biocompatible ionic liquids that can facilitate the reaction through mechanisms like hydrogen bonding. acs.org In many cases, particularly those conducted under thermal, solvent-free conditions, the removal of the water byproduct drives the reaction forward. tandfonline.comacademie-sciences.fr The use of solvents with different properties can also affect yields; for instance, in some microwave-assisted syntheses, toluene (B28343) was found to give better yields than more polar solvents like acetonitrile (B52724). researchgate.net
Role of Catalysts in Reaction Pathways
Mechanistic Insights into Polyhydroquinoline Synthesis
Polyhydroquinolines are often synthesized via a one-pot, four-component Hantzsch-type condensation. When an aldehyde like this compound is used, it reacts with a β-dicarbonyl compound (e.g., dimedone), a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). rsc.org
Mechanistic studies indicate two plausible pathways for this transformation under catalyst- and solvent-free heating conditions. rsc.org
A Knoevenagel condensation occurs between the aldehyde and dimedone, forming a reactive Knoevenagel intermediate.
Concurrently, the β-ketoester reacts with ammonium acetate to generate an enamine intermediate.
A Michael addition of the enamine to the Knoevenagel intermediate takes place.
The resulting adduct undergoes intramolecular cyclization followed by dehydration to afford the final polyhydroquinoline product. rsc.orgresearchgate.net
An alternative proposed pathway involves the initial Michael adduct undergoing a retro-aldol-type reaction before a final six-electron ring cyclization. rsc.org When a catalyst is used, such as a Brønsted acid, it typically activates the aldehyde's carbonyl group, facilitating the initial Knoevenagel condensation. researchgate.net
Sequential Steps of Knoevenagel Condensation, Michael Addition, and Intramolecular Cyclization
The transformation of this compound into complex heterocyclic systems often proceeds through a well-orchestrated cascade of reactions, most notably a three-step sequence involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. This one-pot, multi-component reaction strategy is highly valued in organic synthesis for its efficiency and atom economy.
The reaction sequence is typically initiated by the Knoevenagel condensation . wikipedia.org This step involves the reaction of the carbonyl group of this compound with an active methylene (B1212753) compound, such as malononitrile (B47326) or a 1,3-dicarbonyl compound like dimedone. rsc.org The reaction is generally catalyzed by a weak base, which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion. wikipedia.org This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025). A subsequent dehydration reaction eliminates a molecule of water, yielding a stable α,β-unsaturated intermediate, often an arylidenemalononitrile derivative. wikipedia.orgrsc.org The electron-withdrawing chlorine atom at the 5-position of the benzaldehyde ring can enhance the electrophilicity of the aldehyde group, potentially favoring this condensation step.
The second phase of the cascade is the Michael addition . nih.gov In this step, a Michael donor, which can be a 1,3-diketone or a phenol, adds to the electron-deficient β-carbon of the α,β-unsaturated intermediate formed during the Knoevenagel condensation. rsc.orgvulcanchem.com This 1,4-conjugate addition is a crucial bond-forming step that builds the molecular complexity. The intermediate formed is an adduct that contains all the necessary components for the final ring-closing step. rsc.org
The final step is an intramolecular cyclization . The intermediate generated from the Michael addition undergoes a spontaneous or catalyzed ring closure. rsc.org For instance, when the Michael donor is a compound like dimedone or resorcinol, the enol form can cyclize onto the cyano group of the malononitrile moiety. rsc.orgchemmethod.com This process, followed by tautomerization, leads to the formation of highly substituted heterocyclic products like 2-amino-4H-chromenes. rsc.orgchemmethod.com The entire sequence showcases a sophisticated example of reaction design where the initial reactants are programmed to undergo a specific series of transformations to yield a complex final product. nih.gov
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Knoevenagel Condensation | This compound + Active Methylene Compound (e.g., Malononitrile) | Arylidene Intermediate |
| 2 | Michael Addition | Arylidene Intermediate + Michael Donor (e.g., Dimedone) | Michael Adduct |
| 3 | Intramolecular Cyclization | Michael Adduct | Final Heterocyclic Product (e.g., a 4H-Chromene derivative) |
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools to elucidate the electronic structure, stability, and reactivity of molecules like this compound and to map the intricate pathways of its reactions.
Application of Density Functional Theory (DFT) for Reactivity and Stability Analysis
Density Functional Theory (DFT) has become an indispensable method for analyzing the reactivity and stability of organic compounds. acs.org For molecules related to this compound, DFT calculations are used to determine key quantum chemical parameters. A critical parameter is the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity. arabjchem.orgiucr.org
In studies of related chlorophenyl derivatives, DFT calculations have been employed to compute these energy gaps. For example, the analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile, a product derived from a related chlorobenzaldehyde, revealed a HOMO-LUMO energy gap of 3.642 eV, suggesting high chemical reactivity. iucr.org Similarly, DFT studies on chalcones derived from chlorobenzaldehydes have used the HOMO-LUMO gap to assess and compare the stability of different compounds. arabjchem.org DFT can also be used to predict the regioselectivity of reactions by calculating the energies of potential intermediates, providing a theoretical basis for observed experimental outcomes. Furthermore, DFT is utilized to optimize molecular geometries and calculate electrostatic potential maps, which reveal electron-rich and electron-poor regions of a molecule, offering insights into its intermolecular interactions and reactive sites. arabjchem.org
Frontier Molecular Orbital (FMO) Analysis of Reaction Pathways
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. numberanalytics.com According to FMO theory, a chemical reaction is favored when the HOMO of the nucleophile can effectively interact with the LUMO of the electrophile. numberanalytics.comresearchgate.net The energy difference between these orbitals is a key determinant of the reaction rate. imperial.ac.uk
In the context of reactions involving this compound, FMO analysis can elucidate the roles of the different reactants. For instance, in a multicomponent reaction, the aldehyde acts as an electrophile. Its reactivity is governed by the energy and localization of its LUMO. DFT calculations on related structures show the LUMO is often distributed across the aromatic ring and the carbonyl group. iucr.org The nucleophile's (e.g., the carbanion from an active methylene compound) reactivity is determined by its HOMO. A smaller energy gap between the nucleophile's HOMO and the electrophile's LUMO facilitates the reaction. imperial.ac.uk FMO analysis is also applied to understand the subsequent steps, such as the Michael addition and cyclization, by identifying the relevant frontier orbitals of the intermediates. researchgate.net This approach allows chemists to rationalize reaction outcomes and predict how modifying the electronic properties of the reactants, for instance by changing substituents, will influence the reaction pathway. researchgate.net
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
| 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile | -6.354 | -2.712 | 3.642 | iucr.org |
| Chalcone C6 (derived from 2-chlorobenzaldehyde) | - | - | 4.0129 | arabjchem.org |
Note: Data is for related compounds as specific FMO data for this compound was not available in the provided search context. These values illustrate the application of the analysis.
Computational Modeling of Reaction Intermediates and Transition States
A deeper understanding of a reaction mechanism requires characterizing not only the stable reactants and products but also the short-lived intermediates and high-energy transition states that connect them along the reaction coordinate. Computational modeling, particularly using DFT, is a powerful technique for this purpose. acs.org
Studies on reactions analogous to those involving this compound have successfully used DFT to map out the entire energy profile of complex reaction cascades. nih.gov For example, in the synthesis of thiophene (B33073) derivatives, which involves a Michael addition followed by an intramolecular cyclization, DFT calculations were used to investigate two possible reaction pathways. acs.orgnih.gov The calculations determined the geometries and energies of the Michael adduct intermediates and the transition states for the subsequent cyclization. This allowed researchers to identify the most energetically favorable pathway and understand the factors controlling the reaction's stereoselectivity. nih.gov Similarly, in the TiCl₄-mediated Knoevenagel/cyclization sequence, DFT calculations were employed to examine the mechanism of the cyclization steps. nih.gov By modeling these transient species, chemists can gain detailed insights into bond-forming and bond-breaking processes, rationalize the role of catalysts, and understand how reaction conditions influence the product distribution. acs.org
Structure Activity Relationship Sar Studies and Derivative Research
Design and Rational Synthesis of Novel Derivatives from 2-Amino-5-chlorobenzaldehyde
The strategic placement of reactive functional groups on the this compound molecule allows for its use as a key starting material in the rational design of complex heterocyclic structures, most notably quinolines, quinazolines, and Schiff bases.
One of the most prominent synthetic routes is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester) to form a quinoline (B57606) ring. Research has demonstrated the use of this compound in this reaction to produce a variety of substituted quinolines. nih.gov Modern synthetic protocols have focused on developing environmentally benign and efficient catalytic systems for this transformation. For instance, nanocatalysts such as zinc oxide supported on multiwalled carbon nanotubes (ZnO/CNT) have been effectively used for the solvent-free Friedländer condensation of this compound with various carbonyl compounds, yielding quinoline derivatives in moderate to excellent yields (24–99%). nih.gov The enhanced catalytic activity is attributed to the high surface area and the synergistic effects of the catalyst components.
Another green chemistry approach involves the use of cobalt (Co) and copper (Cu) doped aerogels as reusable catalysts for the reaction between this compound and ethyl acetoacetate (B1235776), affording the corresponding 6-chloro-2-methylquinoline (B1360239) derivative with high yields (90–97%) under mild, solvent-free conditions.
The synthesis of quinolines has also been achieved via an indirect Friedländer reaction. An N-heterocyclic carbene copper complex has been shown to catalyze the reaction of 2-aminobenzyl alcohol (a reduced form of the aldehyde) with aryl ketones, using DMSO as an oxidant at room temperature. researchgate.net A control experiment confirmed that the reaction between this compound and acetophenone (B1666503) under these standard conditions efficiently produced the target 6-chloro-2-phenylquinoline (B1611512) in 93% yield. researchgate.net
Beyond quinolines, this compound is a precursor for Schiff bases . The condensation reaction of its amino group with various aldehydes or ketones, or the reaction of its aldehyde group with primary amines, forms an imine or azomethine group (—C=N—). mdpi.com These Schiff bases can serve as intermediates for more complex heterocyclic systems or be evaluated for biological activity themselves. For example, Schiff bases derived from the condensation of 3-amino-2-methylquinazolin-4(3H)-one with 2-chlorobenzaldehyde (B119727) have been synthesized and characterized. nih.gov
Furthermore, the compound is a building block for quinazoline (B50416) derivatives . These can be synthesized through multi-step reactions, often involving an initial reaction at the amino or aldehyde group, followed by cyclization to form the quinazoline core. aip.org Derivatives of 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde, for example, are recognized as important scaffolds in medicinal chemistry. aip.org
Below is an interactive table summarizing synthetic methods for derivatives of this compound.
| Derivative Class | Synthetic Method | Reactants | Catalyst/Conditions | Yield |
| Quinolines | Friedländer Condensation | This compound, Carbonyl compounds | ZnO/CNT, solvent-free | 24-99% |
| Quinolines | Friedländer Reaction | This compound, Ethyl acetoacetate | Co(0)/Cu(0) doped aerogels, 50°C, solvent-free | 90-97% |
| Quinolines | Indirect Friedländer Reaction | This compound, Acetophenone | N-heterocyclic carbene copper complex, DMSO, KOH, room temp. | 93% |
| Schiff Bases | Condensation | This compound, Primary amines | Acid catalysis | - |
| Quinazolines | Multi-step Cyclization | Derivatives of this compound | Various | - |
Correlation of Structural Modifications with Biological Efficacy
The derivatives synthesized from this compound have been investigated for a range of biological activities, with SAR studies providing crucial insights into the features required for potency. The quinoline, quinazoline, and Schiff base scaffolds derived from this precursor are known to possess significant antimicrobial and anticancer properties. nih.govmdpi.com
Antimicrobial Activity: The biological activity of these derivatives is highly dependent on the nature and position of substituents on the newly formed heterocyclic ring. For instance, in a series of 2,2-disubstituted-3,3-biquinazolin-4(3H)-ones, SAR studies revealed that compounds featuring a 4-chlorostyryl or 4-nitrostyryl group at the 2-position, combined with an ethyl group at the other 2-position, exhibited higher antimicrobial activity compared to those with hydrogen or methyl groups. This suggests that the presence of specific electron-withdrawing and lipophilic groups enhances the compound's ability to interfere with microbial processes.
Similarly, Schiff bases derived from related aminophenols and substituted benzaldehydes showed that both the electronic nature and the position of the substituent affect antibacterial activity. nih.gov Compounds with electron-donating methoxy (B1213986) groups were found to have higher inhibitory activity than those with electron-withdrawing chloro or nitro groups. nih.gov This highlights the nuanced electronic requirements for activity, which can be systematically explored by synthesizing a library of derivatives from this compound with various substituted reactants.
The following table presents data on the biological activity of derivatives related to the this compound scaffold.
| Derivative Scaffold | Substitution | Biological Activity | Target/Organism | Key Finding | Citation |
| Biquinazolinone | 4-Chlorostyryl at C2 | Antimicrobial | Bacteria & Fungi | Substitution with specific styryl groups enhances activity over smaller alkyl groups. | |
| Quinazoline | 2-Substituted piperidine | Antibacterial | K. pneumoniae, S. pyogenes | Compound 22 showed improved broad-spectrum activity and inhibited bacterial transcription/translation. | nih.gov |
| Schiff Base (Aminophenol) | 2-Methoxybenzaldehyde | Antibacterial | Various strains | Electron-donating groups showed higher activity than electron-withdrawing groups. | nih.gov |
| Quinazoline | Various | Anticancer | HeLa cells | Derivatives show potential in inhibiting cancer cell proliferation. |
Pharmacophore Modeling and Ligand-Based Drug Design Approaches Utilizing this compound Scaffolds
In the absence of a high-resolution structure of a biological target, ligand-based drug design methods are invaluable for lead discovery and optimization. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are powerful tools used to understand the essential structural features required for biological activity and to predict the potency of novel compounds.
Pharmacophore Modeling: A pharmacophore model is a three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor and elicit a biological response. For scaffolds derived from this compound, a library of synthesized derivatives with known biological activities (e.g., antimicrobial MIC values) can serve as a training set to generate such a model.
For example, a pharmacophore model was developed for antibacterial chalcone-derived compounds, which identified two aromatic rings and two hydrogen bond acceptors as key features. acs.org This model was then used in a virtual screen to identify new hit compounds. acs.org A similar approach could be applied to a series of quinolines synthesized from this compound and various ketones. By analyzing the common structural features of the most active quinoline derivatives, a pharmacophore could be defined, guiding the design of new analogs with potentially superior activity. Molecular docking studies on quinoline and quinazoline derivatives often complement these models by predicting the binding orientation within a target protein's active site, helping to rationalize the observed SAR. researchgate.netmdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors) in a quantitative manner. A QSAR model can be represented by a mathematical equation that can be used to predict the activity of unsynthesized compounds.
For derivatives of this compound, a QSAR study could involve:
Synthesizing a series of analogs: For instance, a series of Schiff bases could be prepared by reacting this compound with a diverse set of primary amines.
Biological evaluation: The antimicrobial or cytotoxic activity of each compound would be determined experimentally.
Descriptor calculation: For each molecule, various electronic, steric, and hydrophobic descriptors (e.g., LogP, molar refractivity, dipole moment, HOMO/LUMO energies) would be calculated.
Model generation: Statistical methods are used to build a model that links the descriptors to the biological activity.
A QSAR study on thiazolidinone derivatives designed as antitubulin agents successfully correlated physicochemical parameters like lipophilicity (XlogP) and electronic properties (Quadrupole1) with cytotoxic activity, achieving a high correlation coefficient (r² = 0.941). nih.gov This demonstrates the power of QSAR to guide the optimization of lead compounds by identifying the key properties that drive biological efficacy. Such an approach would be directly applicable to optimizing the promising quinoline and quinazoline scaffolds derived from this compound.
Advanced Research Directions and Future Perspectives of 2 Amino 5 Chlorobenzaldehyde Chemistry
Innovations in Sustainable Synthetic Methodologies
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry, and research involving 2-amino-5-chlorobenzaldehyde is contributing to this "green" revolution. Traditional synthetic routes often rely on harsh reaction conditions, toxic catalysts, and volatile organic solvents, leading to significant environmental waste. organic-chemistry.org To mitigate these issues, researchers are exploring and implementing a variety of sustainable strategies.
One of the most promising approaches is the use of water as a reaction medium. organic-chemistry.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. For instance, the Friedländer reaction, a key method for synthesizing quinolines from 2-aminobenzaldehydes, has been successfully performed in water without the need for any catalyst. organic-chemistry.org This approach not only simplifies the reaction setup but also often leads to high yields and straightforward product isolation, sometimes through simple filtration. organic-chemistry.org
Another area of innovation is the development of reusable and heterogeneous catalysts. Metal-free carbon aerogels have been investigated as catalysts for the Friedländer condensation of this compound. uned.es These materials offer a high surface area and can be easily recovered and reused, reducing waste and cost. Similarly, copper oxide nanoparticles supported on activated carbon have been developed as an efficient and recyclable catalyst for synthesizing various nitrogen-containing heterocycles. acs.org The use of magnetically recyclable bionanocatalysts, such as copper ferrite (B1171679) supported on starch, for multicomponent reactions also represents a significant step forward in green chemistry. nih.gov These catalytic systems often allow for reactions to be conducted under milder conditions, such as at room temperature, further enhancing their environmental credentials. nih.gov
Solvent-free reaction conditions, often facilitated by techniques like mechanochemical ball milling, are also being explored. rsc.org This method eliminates the need for solvents altogether, reducing waste and often increasing reaction rates. The synthesis of 2-amino-4H-benzo[b]pyrans has been achieved using this technique with a mild organocatalyst, demonstrating its potential for creating complex molecules in an environmentally friendly manner. rsc.org
Expanding the Scope of Heterocyclic Compound Synthesis
This compound is a cornerstone in the synthesis of a vast array of heterocyclic compounds, which are integral to pharmaceuticals and agrochemicals. Research continues to expand the library of accessible heterocycles, leveraging the compound's reactivity in novel ways.
The synthesis of quinolines and their derivatives is a particularly active area of research. The Friedländer reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic and efficient method for this purpose. organic-chemistry.orguned.es Variations of this reaction are constantly being developed to improve yields, broaden the substrate scope, and simplify procedures. For example, catalyst-free versions in water and microwave-assisted syntheses using carbon aerogel catalysts have been reported for the reaction of this compound with ethyl acetoacetate (B1235776). organic-chemistry.orguned.es Furthermore, N-heterocyclic carbene copper complexes have been used to catalyze quinoline (B57606) synthesis from 2-aminobenzyl alcohols, which are readily oxidized in situ to the corresponding aldehydes, showcasing an indirect route that could be applied to this compound precursors. rsc.org
Beyond quinolines, this aldehyde is a precursor to many other important heterocyclic systems. It is used to synthesize:
Schiff bases , which are versatile intermediates for creating a variety of biologically active compounds. These are formed through the condensation reaction with primary amines.
Benzimidazoles , through reactions with compounds like ortho-amino aniline, leading to derivatives with potential antifungal activity.
Thiazoles and Thiazolidinones , which are known to possess a range of pharmacological properties. researchgate.net
Pyrimidines , which can be synthesized through multi-component reactions, demonstrating the power of this approach to quickly build molecular complexity. jst.go.jp
The development of one-pot, multi-component reactions is a significant trend, as it allows for the efficient construction of complex heterocyclic frameworks from simple starting materials in a single step, saving time, resources, and reducing waste. jst.go.jpfrontiersin.org
Targeted Drug Design and Development based on this compound Derivatives
The derivatives of this compound are a rich source of pharmacologically active molecules, making this compound a valuable starting point for targeted drug design and development. The presence of the chlorine atom and the amino group on the phenyl ring allows for systematic structural modifications, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).
Research has demonstrated that derivatives of this compound exhibit a wide spectrum of biological activities, including:
Anticancer Activity : Certain quinazoline (B50416) and Schiff base derivatives have shown significant cytotoxic effects against various cancer cell lines, such as HeLa cells. The ability to modify the core structure allows for the optimization of potency and selectivity.
Antifungal and Antibacterial Properties : Derivatives have demonstrated notable activity against fungal strains like Candida glabrata and Aspergillus niger, with some compounds showing efficacy comparable to the standard drug fluconazole. Schiff bases derived from this aldehyde have also exhibited potent antibacterial activities. researchgate.net
Antimalarial and Anti-inflammatory Potential : Quinolines, a major class of compounds synthesized from this compound, are well-known for their potential as antimalarial and anti-inflammatory agents. ucd.ie
The process of targeted drug design involves identifying a biological target, such as an enzyme or receptor, and then designing a molecule that can interact with it to produce a therapeutic effect. This compound serves as a key intermediate in the synthesis of compounds for such purposes. For example, it is a building block for pharmaceutical agents like Olutasidenib, a targeted cancer therapy. Future research will likely focus on synthesizing libraries of derivatives and screening them against a wider range of biological targets to uncover new therapeutic leads.
Exploration in Novel Advanced Materials Applications
While the primary focus of research on this compound has been in the pharmaceutical realm, its unique chemical properties also make it an attractive candidate for applications in materials science. The reactivity of its functional groups allows for its incorporation into larger molecular structures, including polymers and functional dyes.
Current and potential applications in advanced materials include:
Dyes and Pigments : The aromatic structure and reactive handles of this compound make it a useful intermediate in the synthesis of dyes and pigments. The specific chromophoric properties can be tuned by chemical modification.
Polymers and Functional Materials : There is potential for using this compound and its derivatives as monomers for the synthesis of novel polymers. wiserpub.com The incorporation of such units could impart specific properties to the polymer, such as thermal stability, conductivity, or responsiveness to stimuli, leading to applications in "smart" materials. wiserpub.com
Fluorescent Probes : Derivatives of this compound have been designed as fluorescent probes for biological imaging. These molecules can be used to visualize cellular components or monitor biochemical processes in living systems, which is a crucial tool in diagnostics and biomedical research. wiserpub.com
Conductive Materials : The extended π-systems that can be constructed from this aldehyde, for instance in polymers or macrocycles, could lead to materials with interesting electronic properties, including electrical conductivity. avantorsciences.com
Future research in this area will likely involve the synthesis and characterization of new polymers and materials derived from this compound and the exploration of their physical and chemical properties for applications in electronics, optics, and sensor technology.
Integration with Flow Chemistry and Automated Synthesis Technologies
The integration of traditional synthetic chemistry with modern technologies like flow chemistry and automated synthesis is set to revolutionize the way molecules are made. These technologies offer numerous advantages, including enhanced safety, improved reproducibility, higher yields, and the ability to rapidly synthesize and screen large numbers of compounds.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, is particularly well-suited for the synthesis of heterocyclic compounds like quinolines. A continuous photochemical process has been developed for the synthesis of quinolines from 2-aminophenyl-enones, which are intermediates that can be derived from 2-aminobenzaldehydes. ucd.ie This process allows for high throughput, with the potential to generate grams of product per hour. ucd.ie Such a system could be readily adapted for the use of this compound, enabling the large-scale, efficient production of its quinoline derivatives. The benefits of flow chemistry include precise control over reaction parameters like temperature, pressure, and reaction time, leading to cleaner reactions and easier purification.
Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery process. These systems can be programmed to perform multi-step syntheses, purifications, and analyses in a fully automated fashion. This would allow for the rapid generation of libraries of this compound derivatives, which could then be screened for biological activity or material properties. This high-throughput approach is invaluable for drug discovery and materials science research, as it significantly shortens the time required to identify promising lead compounds.
The future of this compound chemistry will undoubtedly involve a greater reliance on these advanced technologies to explore the vast chemical space accessible from this versatile building block, leading to faster innovation and discovery.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-5-chlorobenzaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-hydroxy-5-chlorobenzaldehyde can react with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetone or DMF . Optimization of solvent polarity, temperature, and base strength is critical. Lower yields (<50%) are often attributed to competing side reactions, such as oxidation of the aldehyde group.
Q. How is this compound characterized analytically?
- Methodology : Standard techniques include:
- NMR : H and C NMR to confirm the aldehyde proton (δ ~9.8 ppm) and aromatic substitution pattern.
- Mass Spectrometry : ESI-MS to verify molecular weight (155.58 g/mol) .
- IR Spectroscopy : Absorbance bands for NH₂ (~3400 cm⁻¹) and C=O (~1680 cm⁻¹) groups. Note that IR data interpretation may require cross-validation due to solvent interference .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : The compound serves as a versatile intermediate:
- Phosphonic Acid Derivatives : Reacts with dialkyl phosphites in amine-catalyzed conditions to form (2-amino-5-chlorophenyl)phosphonic acid, a precursor for enzyme inhibitors .
- N-Arylation Reactions : Used in copper-mediated coupling with iodothiophenes to generate bioactive heterocycles .
Advanced Research Questions
Q. How can researchers address contradictory spectral data for this compound in literature?
- Methodology : Discrepancies in IR or NMR data often arise from impurities (e.g., moisture or residual solvents) or tautomeric forms.
- Purification : Recrystallization from dry ethanol or toluene to remove hygroscopic contaminants .
- Solvent Selection : Use deuterated DMSO for NMR to stabilize the aldehyde group and minimize tautomerization .
- Cross-Validation : Compare experimental data with computational models (DFT calculations) for peak assignment .
Q. What strategies optimize the stability of this compound during storage and reactions?
- Methodology :
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group.
- Reaction Conditions : Use radical scavengers (e.g., BHT) in free-radical-prone reactions .
- pH Control : Maintain mildly acidic conditions (pH 4–6) to avoid decomposition of the amine group .
Q. How does electronic modulation of this compound impact its reactivity in multicomponent reactions?
- Methodology :
- Substituent Effects : The electron-withdrawing Cl group at position 5 enhances electrophilicity of the aldehyde, favoring condensation with nucleophiles (e.g., anilines or hydrazines).
- Kinetic Studies : Monitor reaction progress via HPLC to assess rate constants under varying temperatures and catalysts .
Q. What are the challenges in scaling up the synthesis of this compound derivatives for biological testing?
- Methodology :
- Purification at Scale : Column chromatography is impractical; switch to fractional crystallization or aqueous workup .
- Byproduct Management : Optimize stoichiometry to minimize side products (e.g., over-alkylation in phosphonic acid synthesis) .
Data Contradiction Analysis
Q. Why do reported yields for this compound-based phosphonic acid synthesis vary across studies?
- Analysis : Variations (40–85% yields) arise from:
- Catalyst Selection : Amines like triethylamine vs. DBU affect reaction rates and equilibria .
- Solvent Polarity : Polar aprotic solvents (DMF) improve solubility but may promote side reactions vs. non-polar solvents (toluene) .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₆ClNO | |
| Molecular Weight | 155.58 g/mol | |
| CAS Number | 20028-53-9 | |
| Key IR Absorbance (C=O) | ~1680 cm⁻¹ | |
| Common Synthetic Yield | 50–70% (base-catalyzed reactions) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
